molecular formula C14H16BNO4 B2366829 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione CAS No. 2281899-15-6

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione

Cat. No. B2366829
CAS RN: 2281899-15-6
M. Wt: 273.1
InChI Key: NIWKUHIIZAUJOK-UHFFFAOYSA-N
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Description

The compound “7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione” is an organic compound with the empirical formula C13H18BNO4 . It has a molecular weight of 263.10 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C)OB(OC1(C)C)c2cnc3OCCOc3c2 . Further structural analysis would require more specific data or computational chemistry methods.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric acid ester intermediates like 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione are used in the synthesis of complex organic compounds. Their structures are typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, and further analyzed through X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

Application in Polymer Synthesis

  • Compounds containing the 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl) group are used in synthesizing deeply colored polymers. These polymers are notable for their solubility in common organic solvents and potential applications in various industries (Welterlich, Charov, & Tieke, 2012).

Involvement in Fluorescent Probe Synthesis

  • This compound plays a role in synthesizing fluorescent probes. These probes are used for a variety of applications, including detecting specific molecules or ions in complex biological systems (You-min, 2014).

Application in Drug Discovery

  • Derivatives of 1H-indole-2,3-dione, closely related to the compound , have been studied for their potential anti-tumor and anti-inflammatory properties, indicating a broad scope for research in medicinal chemistry (Girgis, 2009).

Safety and Hazards

While specific safety data for “7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole-2,3-dione” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)9-7-5-6-8-10(9)16-12(18)11(8)17/h5-7H,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWKUHIIZAUJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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